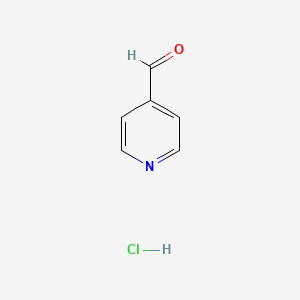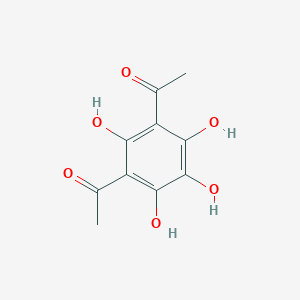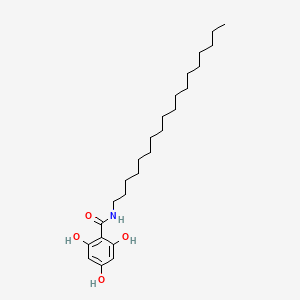
2,4,6-Trihydroxy-N-octadecylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an octadecyl chain attached to the nitrogen atom of the benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzoic acid: Shares the trihydroxybenzene core but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the benzamide and octadecyl chain but lacks the hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Similar trihydroxybenzene core with an aldehyde group instead of the amide group.
Uniqueness
2,4,6-Trihydroxy-N-octadecylbenzamide is unique due to the combination of the trihydroxybenzene core and the long octadecyl chain. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
93754-77-9 |
|---|---|
Fórmula molecular |
C25H43NO4 |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30) |
Clave InChI |
HWYINOVSRIHWLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


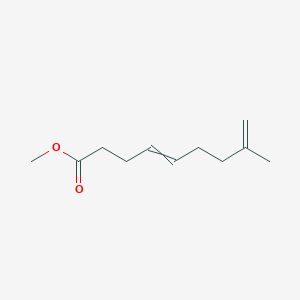
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)


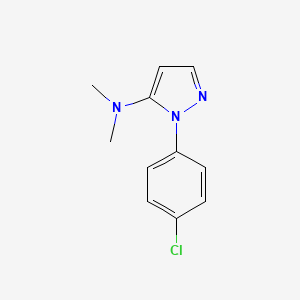


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
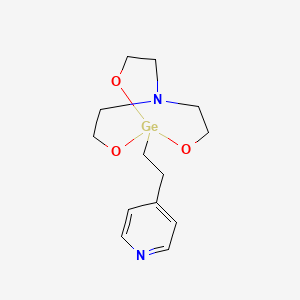
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
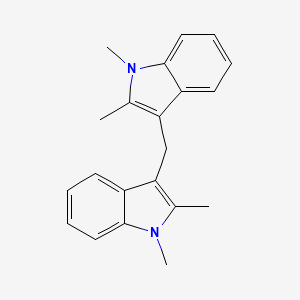
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
